N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine
Overview
Description
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine, also known as 5-MeO-DMT, is a naturally occurring psychedelic compound found in several plant species and in the venom of certain toads. It is a potent serotonin receptor agonist and has been used for centuries in traditional South American shamanic practices for its psychoactive effects. In recent years, 5-MeO-DMT has gained popularity in the scientific community for its potential therapeutic applications and as a tool for studying the brain and consciousness.
Mechanism of Action
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound also activates other serotonin receptors, including 5-HT1A and 5-HT2C. The exact mechanism of action of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine is not fully understood, but it is thought to modulate the activity of the prefrontal cortex, which is involved in higher cognitive functions and self-awareness.
Biochemical and Physiological Effects
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound also increases levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation. Additionally, N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine in lab experiments is its potency and specificity as a serotonin receptor agonist. This allows researchers to study the effects of serotonin activation on the brain and behavior in a controlled manner. However, one limitation is the potential for adverse effects, such as changes in heart rate and blood pressure, which may complicate experimental designs.
Future Directions
There are several potential future directions for research on N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine. One area of interest is its potential as a therapeutic agent for mental health disorders, particularly addiction and PTSD. Additionally, further research is needed to understand the exact mechanism of action of the compound and its effects on the brain and behavior. Finally, studies are needed to determine the safety and efficacy of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine in clinical settings.
Scientific Research Applications
Research on N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has primarily focused on its potential therapeutic applications, particularly in the treatment of addiction, depression, anxiety, and PTSD. Studies have shown that the compound can induce profound mystical experiences and spiritual insights, which may have therapeutic benefits. Additionally, N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine has been used as a tool for studying the brain and consciousness, particularly in the context of altered states of consciousness.
properties
IUPAC Name |
2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-17-9(15(20)16-7-11(18)19)5-8-6-10(21-2)13(22-3)14(23-4)12(8)17/h5-6H,7H2,1-4H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEKGRSWEYVVML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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